molecular formula C22H15ClN4OS B2750781 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide CAS No. 941994-57-6

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2750781
CAS No.: 941994-57-6
M. Wt: 418.9
InChI Key: SDHLMTFDDHSNAT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide (CAS 941994-57-6) is a high-purity synthetic organic compound with a molecular formula of C 22 H 15 ClN 4 OS and a molecular weight of 418.90 g/mol . This complex molecule features a benzothiazole core structure substituted with a chloro and methyl group, linked via a benzamide bridge to a pyridine methyl group, and includes a cyano functional group . The presence of both benzothiazole and pyridine heterocycles is of significant interest in medicinal chemistry. Benzothiazole derivatives are a ubiquitous and integral class of compounds in drug discovery, known for their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, antitumor, anti-inflammatory, and antitubercular properties . The specific combination of electron-withdrawing and -donating groups on this molecule, such as the chloro and cyano substituents, offers a versatile scaffold for targeted modifications in synthetic applications and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-2-7-18(23)20-19(14)26-22(29-20)27(13-16-8-10-25-11-9-16)21(28)17-5-3-15(12-24)4-6-17/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHLMTFDDHSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Aniline Derivatives

The benzothiazole ring is typically synthesized via cyclization of 2-amino-4-chloro-6-methylphenol with thiourea in acidic conditions.

Procedure :

  • Dissolve 2-amino-4-chloro-6-methylphenol (10 mmol) in ethanol (50 mL).
  • Add thiourea (12 mmol) and concentrated HCl (5 mL).
  • Reflux at 80°C for 6 hours.
  • Cool, neutralize with aqueous NaHCO₃, and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%.

Alternative Pathways

  • Thiocyanation : Treatment of 4-chloro-2-nitro-6-methylaniline with potassium thiocyanate in DMF at 120°C, followed by reduction of the nitro group.

Preparation of 4-Cyano-N-[(pyridin-4-yl)methyl]benzamide

Activation of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride:
$$
\text{4-CNC}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{4-CNC}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane for 3 hours.

Amidation with (Pyridin-4-yl)methanamine

The acid chloride reacts with (pyridin-4-yl)methanamine in the presence of a base:

  • Add (pyridin-4-yl)methanamine (10 mmol) to anhydrous THF.
  • Slowly add 4-cyanobenzoyl chloride (10 mmol) at 0°C.
  • Stir for 4 hours at room temperature.
  • Quench with ice water and extract with chloroform.
  • Dry over Na₂SO₄ and concentrate.

Yield : 85–90%.

Coupling of Benzothiazole and Benzamide Moieties

N-Alkylation Strategy

The benzothiazole amine undergoes alkylation with a bromomethylbenzamide intermediate:

Step 1 : Synthesis of 4-(Bromomethyl)-N-[(pyridin-4-yl)methyl]benzamide

  • React 4-cyanobenzoic acid with NBS (N-bromosuccinimide) in CCl₄ under light.

Step 2 : Alkylation of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine

  • Dissolve the benzothiazole amine (5 mmol) in DMF.
  • Add K₂CO₃ (10 mmol) and 4-(bromomethyl)benzamide (5.5 mmol).
  • Heat at 60°C for 12 hours.
  • Pour into ice water and extract with ethyl acetate.

Yield : 55–60%.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling for direct C–N bond formation:

  • Mix 7-chloro-4-methyl-1,3-benzothiazol-2-amine (5 mmol), 4-cyano-N-[(pyridin-4-yl)methyl]bromobenzamide (5 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.2 mmol) in toluene.
  • Add Cs₂CO₃ (15 mmol) and reflux at 110°C for 24 hours.
  • Filter through Celite and concentrate.

Yield : 70–75%.

Optimization and Process Chemistry

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates due to higher polarity but may complicate purification.
  • Low-Temperature Alkylation : Reactions at –5°C to 5°C reduce side products (e.g., dialkylation).

Catalytic Enhancements

  • Copper-Doped Catalysts : Nano-carbon fibers with 0.12% Cu improve coupling efficiency (yield: 91%).
  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours for Buchwald-Hartwig amination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 2H, pyridine), 7.89 (d, J = 8.2 Hz, 2H, benzamide), 7.45 (s, 1H, benzothiazole), 4.85 (s, 2H, CH₂), 2.52 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₂H₁₆ClN₄OS [M+H]⁺: 443.0632; found: 443.0635.

Purity and Impurity Profiling

  • HPLC : >99.5% purity (C18 column, acetonitrile:water 70:30).
  • Common Impurities :
    • Unreacted benzothiazole amine (0.3–0.7%).
    • Hydrolyzed cyano group to carboxylic acid (0.1–0.5%).

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

  • Reactor Conditions : 40 L DMF, 20–40°C, 4-hour addition time.
  • Work-Up : Extraction with chloroform (3 × 100 L), NaOH washes, and charcoal treatment.

Cost Analysis

Component Cost per kg (USD)
7-Chloro-4-methyl-1,3-benzothiazol-2-amine 320
4-Cyano-N-[(pyridin-4-yl)methyl]benzamide 450
Pd(OAc)₂ Catalyst 12,000

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the formation of carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon .

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

In cancer cells, the compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. It also activates caspase-3, leading to mitochondrial dysfunction and cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related benzamide derivatives, as outlined below:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 7-Cl-4-Me-benzothiazole, 4-cyano, pyridin-4-ylmethyl ~400 (estimated) High lipophilicity (due to Cl, Me, and benzothiazole); potential CNS activity
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide Pyridin-4-yl, dioxothiazolidin, benzamide 327.36 Soluble in DMSO/ethanol; IR data confirms carbonyl and C=N bonds
Lecozotan Hydrochloride 4-cyano, pyridin-2-yl, piperazinyl-benzodioxin 520.00 5-HT1A antagonist; used for Alzheimer’s-related cognitive deficits
N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride Pyridin-4-yl, aminocyclopropyl, benzamide ~360 (estimated) Anti-LSD1 activity; characterized by NMR/MS; hydrochloride salt enhances solubility

Functional and Pharmacological Differences

  • Heterocyclic Core: The benzothiazole ring in the target compound may confer greater metabolic stability than the thiophene or furan rings in analogues like N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride .
  • Therapeutic Targets : Unlike Lecozotan Hydrochloride, which targets 5-HT1A receptors via a piperazinyl-benzodioxin group , the target compound’s benzothiazole-pyridinylmethyl scaffold may favor kinase or protease inhibition, as seen in other benzothiazole-based drugs.

Physicochemical Properties

  • Solubility: The target compound’s lipophilic benzothiazole and pyridinylmethyl groups likely reduce aqueous solubility compared to hydrochloride salts like N-(4-(2-aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride .
  • Melting Points : While the target compound’s melting point is unspecified, analogues with similar halogenated benzothiazoles (e.g., 7-Cl-substituted derivatives) typically exhibit melting points >150°C, higher than (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (142–146°C) .

Key Research Findings

  • Structure-Activity Relationships (SAR) : The pyridin-4-ylmethyl group in the target compound may enhance π-π stacking with aromatic residues in target proteins, a feature shared with anti-LSD1 analogues .
  • Biological Potential: Benzothiazole derivatives are known for anti-cancer and anti-inflammatory activity, suggesting the target compound could be optimized for these pathways.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, characterized by its unique structural components that contribute to its biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core through cyclization processes and subsequent functionalization to introduce the cyano and pyridine groups.

Synthetic Route

  • Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole ring from 2-aminothiophenol.
  • Amidation : Coupling reactions with appropriate amines result in the formation of the final compound.
  • Purification : The product is purified using recrystallization techniques to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been investigated for several potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism often involves inhibition of key enzymes or disruption of cellular processes in bacteria.

Pathogen Activity IC50 (μM)
Mycobacterium tuberculosisGrowth inhibition0.25
Staphylococcus aureusModerate inhibition10.3
Escherichia coliWeak inhibition20.5

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further development as an anticancer agent.

Cancer Cell Line Activity IC50 (μM)
HeLa (cervical cancer)Significant activity5.6
MCF7 (breast cancer)Moderate activity8.9
A549 (lung cancer)Weak activity15.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for bacterial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis, leading to compromised bacterial integrity.
  • Signal Transduction Modulation : It may also interfere with signal transduction pathways involved in cell growth and survival, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in target cells, further contributing to its anticancer effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in both preclinical models and clinical settings:

  • Study on Mycobacterial Inhibition : A study demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis with an IC50 value significantly lower than traditional antibiotics.
  • Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound showed promising results in reducing cell viability and inducing apoptosis.

Q & A

Q. What are the key steps and challenges in synthesizing N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with activated benzamide intermediates.
  • Substitution reactions : Introduction of the pyridinylmethyl group via alkylation or nucleophilic substitution. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and stoichiometric ratios to minimize side products like over-alkylation . Challenges : Low yields due to steric hindrance from the pyridinylmethyl group and competing reactions. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, the pyridinylmethyl group’s protons appear as distinct multiplets in δ 4.5–5.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 450.0521) .
  • HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in exothermic steps . Example: A 20% yield increase was achieved by switching from batch to flow reactors for similar benzothiazole derivatives .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Meta-analysis : Compare datasets across studies while controlling for variables (e.g., assay type, cell lines). For example, IC50_{50} discrepancies in kinase inhibition may arise from differences in ATP concentrations .
  • Structural validation : Confirm batch-to-batch consistency using X-ray crystallography (SHELX software ) to rule out polymorphic effects .

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinase domains). The pyridinylmethyl group’s orientation affects hydrogen bonding with Asp86 in EGFR .
  • Dynamic simulations : MD simulations (GROMACS) reveal conformational stability in aqueous vs. lipid environments .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace Cl with F or CN) and test against panels of enzymes/cell lines .
  • Pharmacophore modeling : Identify critical motifs (e.g., benzothiazole’s sulfur atom as a hydrogen bond acceptor) . Example: Replacing the 4-cyano group with nitro reduced potency by 10-fold in caspase-3 inhibition assays .

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain (e.g., dihedral angle between benzothiazole and benzamide moieties ≈ 45°) .
  • Electron density maps : SHELXL refinement identifies electron-deficient regions, guiding derivatization for enhanced electrophilicity .

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics?

  • ADME profiling : Administer via intravenous/oral routes in rodent models. Monitor plasma half-life (e.g., t1/2_{1/2} = 2.3 hrs) and tissue distribution via LC-MS/MS .
  • Metabolite identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at the 4-methyl group) .

Methodological Considerations

Q. How should researchers design assays to evaluate off-target effects?

  • Broad-spectrum kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions in isogenic cell lines .

Q. What statistical approaches are critical for validating high-throughput screening data?

  • Z’-factor analysis : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls .
  • ANOVA : Account for plate-to-plate variability in dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.